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molecular formula C16H23N3O4 B1370908 tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate CAS No. 193902-86-2

tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1370908
M. Wt: 321.37 g/mol
InChI Key: MNAAPQLWAKMBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936715B2

Procedure details

4.65 g (3.10 mmol) of 2-fluoro-5-nitrotoluene, 6.71 g (3.60 mmol) of tert-butyl 1-piperazinecarboxylate and 10.4 g (7.50 mmol) of potassium carbonate are solubilized under an argon atmosphere, in dry DMF (50 ml), then the reaction medium is taken to 80° C. for 18 hours. The reaction medium is then cooled down using an ice bath then poured into ice-cold water. The product is extracted using 3 times 50 ml of ethyl acetate. The organic solution is dried over magnesium sulphate, followed by filtration and concentration under vacuum. Purification is then carried out by crystallization from diisopropyl ether and the solid obtained is filtered and rinsed with isopentane in order to obtain, after drying, 5.9 g of a yellow solid product (yield 62%). Melting point: 121.8-123.4° C.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
yellow solid
Quantity
5.9 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[N:12]1([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[N:15]1[CH2:14][CH2:13][N:12]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
6.71 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
yellow solid
Quantity
5.9 g
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is then cooled down
ADDITION
Type
ADDITION
Details
then poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration under vacuum
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
is then carried out by crystallization from diisopropyl ether
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with isopentane in order
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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